molecular formula C16H18N2O3 B2827152 methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate CAS No. 4868-78-4

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No.: B2827152
CAS No.: 4868-78-4
M. Wt: 286.331
InChI Key: XMVJCSWYTDPBQW-UHFFFAOYSA-N
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Description

Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound of significant interest in medicinal chemistry research, integrating an indole moiety with a 5-oxopyrrolidine-3-carboxylate scaffold. The molecular formula for this compound is C₁₆H₁₈N₂O₃, with a molecular weight of 286.33 g/mol . This structure is part of a broader class of 2-oxo-1-pyrrolidine derivatives that have been investigated for their potential effects on the central nervous system . Preliminary research on structurally related compounds suggests potential research applications in models of epilepsy, convulsions, neuropathic pain, and migraine . The presence of the indole group, a common feature in many biologically active natural products and pharmaceuticals, may contribute to its interaction with neurological targets . This compound is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this material with detailed specifications and availability for their experimental workflows .

Properties

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVJCSWYTDPBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyrrolidine ring and the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Functional Group Variations

Carboxylic Acid Analogs

The de-esterified analog, 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid (CAS: 295344-74-0, C₁₅H₁₆N₂O₃), lacks the methyl ester, reducing its molecular weight to 272.30 g/mol . The carboxylic acid group enhances hydrogen-bonding capacity (acting as both donor and acceptor), increasing solubility in polar solvents compared to the ester. However, the ester’s lipophilicity may improve cell membrane permeability in biological systems .

Heterocyclic Substitutions
  • Methyl 1-[2-(1H-imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate (CAS: 1355334-77-8, C₁₁H₁₅N₃O₃, MW: 237.26 g/mol) replaces the indole with an imidazole ring .
  • FUB-UR-144 (CAS: N/A, C₂₁H₂₃FNO) incorporates a fluorobenzyl group and tetramethylcyclopropane, significantly increasing steric bulk and lipophilicity. This structural variation is common in synthetic cannabinoids, highlighting the indole’s role in receptor targeting .

Substituent Modifications

Sulfonyl and Benzamido Groups

Compounds like methyl 2-((1H-indol-3-yl)methyl)-1-((benzamido)carbo-N-thioly)-5-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1h, ) introduce sulfonyl and benzamido groups. These electron-withdrawing substituents may enhance metabolic stability but reduce solubility. Synthesis requires harsh conditions (refluxing acetonitrile for 9 hours), contrasting with the milder methods likely used for the target compound .

Benzyl and Nitrile Derivatives

1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile () substitutes the ester with a nitrile and adds a benzyl group.

Structural and Pharmacological Implications

Molecular Weight and Lipophilicity
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₁₈N₂O₃ 286.33 Indole, methyl ester
Carboxylic Acid Analog C₁₅H₁₆N₂O₃ 272.30 Indole, carboxylic acid
Imidazole Analog C₁₁H₁₅N₃O₃ 237.26 Imidazole, methyl ester
FUB-UR-144 C₂₁H₂₃FNO ~323.42 Fluorobenzyl, cyclopropane

The target compound’s methyl ester increases lipophilicity (logP ≈ 1.5–2.0 estimated) compared to the carboxylic acid (logP ≈ 0.5–1.0), enhancing blood-brain barrier penetration .

Hydrogen Bonding and Conformation
  • The 5-oxo group in the pyrrolidine ring acts as a hydrogen-bond acceptor, while the ester’s carbonyl contributes additional acceptor sites. This contrasts with the carboxylic acid analog, which can donate and accept hydrogen bonds .
  • Pyrrolidine ring puckering (analyzed via Cremer-Pople parameters) influences binding pocket compatibility. For example, a flattened ring may reduce steric clashes in enzyme active sites .

Biological Activity

Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of virology, cancer research, and organic synthesis. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈N₂O₃, with a molecular weight of 286.33 g/mol. The compound features an indole moiety linked to a pyrrolidine ring, contributing to its unique biological properties. Its melting point is reported between 114-116 °C, and it has a boiling point of approximately 250 °C at reduced pressure (0.3 Torr) .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. Studies have shown that indole derivatives can inhibit various viruses, including influenza A virus and Coxsackie B4 virus. For instance, Xue et al. demonstrated that related indole compounds displayed significant inhibitory effects against these viruses during in vitro testing .

Cancer Research

In cancer research, this compound has been investigated as a tubulin polymerization inhibitor . Tubulin is essential for cell division, and inhibiting its polymerization can disrupt cancer cell growth. Preliminary studies suggest that this compound may interfere with the microtubule dynamics necessary for mitosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibitory effects against influenza A and Coxsackie B4 viruses
CancerPotential tubulin polymerization inhibition
Organic SynthesisUseful synthon in various chemical reactions

The biological activities of this compound are largely attributed to its indole core, which is known for its presence in numerous biologically active compounds. Research into its mechanism of action is ongoing, focusing on interaction studies to elucidate its pharmacodynamics and pharmacokinetics .

Case Studies

Several case studies have highlighted the compound's potential:

  • Antiviral Efficacy : A study tested the compound against a panel of viruses and found it effectively inhibited viral replication in cell cultures, suggesting its potential as an antiviral agent.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups, indicating its potential as an anticancer therapeutic.

Future Directions

Further investigation into this compound is necessary to fully elucidate its biological profile. Future studies should focus on:

  • In vivo testing to assess efficacy and safety in animal models.
  • Mechanistic studies to understand how the compound interacts with cellular targets.
  • Optimization of synthesis to improve yield and purity for clinical applications.

Q & A

Q. What are the key structural features of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate, and how do they influence its reactivity?

The compound features:

  • A pyrrolidine ring with a ketone group at position 5, which enhances electrophilic reactivity.
  • An indole moiety linked via a two-carbon ethyl chain, enabling π-π stacking interactions and hydrogen bonding with biological targets.
  • A methyl ester group at position 3, which modulates solubility and stability.

Q. Methodological Insight :

  • The indole group participates in cycloaddition reactions, while the pyrrolidine ring’s ketone enables nucleophilic attacks.
  • Reactivity can be monitored via ¹H/¹³C NMR to track functional group transformations (e.g., ester hydrolysis) .

Q. What synthetic strategies are recommended for preparing this compound?

Stepwise Approach :

Indole-ethyl coupling : React 1H-indole-3-ethanol with a pyrrolidine precursor (e.g., 5-oxopyrrolidine-3-carboxylate) using Mitsunobu or Ullmann coupling .

Esterification : Protect the carboxylic acid group using methanol and catalytic sulfuric acid.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via LC-MS (>95%) .

Q. Critical Parameters :

  • Temperature control (60–80°C) to avoid indole decomposition.
  • Solvent selection : THF or DMF for polar intermediates .

Q. How should researchers characterize this compound to confirm its identity and purity?

Analytical Workflow :

  • NMR (¹H/¹³C) : Confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₈N₂O₃: 299.1396).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Diastereoselective Strategies :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., L-proline) to direct stereochemistry at the pyrrolidine ring .
  • Monitor diastereomer ratios via chiral HPLC or NOESY NMR to confirm spatial arrangements .

Q. Case Study :

  • Methyl 3-aryl-5-oxopyrrolidine-2-carboxylates showed 85:15 diastereoselectivity using L-proline catalysis .

Q. What computational methods predict the compound’s biological activity?

Workflow :

Docking studies : Simulate binding to targets like serotonin receptors (indole moiety interactions) using AutoDock Vina .

QSAR modeling : Correlate substituent effects (e.g., ester vs. amide) with activity.

MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

Q. Validation :

  • Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

Troubleshooting Guide :

Issue Possible Cause Solution
Low solubility in waterHydrophobic indole/pyrrolidine coreUse DMSO as co-solvent (<5% v/v)
Degradation during storageEster hydrolysisStore at -20°C under nitrogen

Q. Analytical Cross-Check :

  • Use TGA/DSC to identify decomposition thresholds.
  • Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Scale-Up Considerations :

  • Reaction optimization : Replace batch reactors with flow chemistry for better heat/mass transfer .

  • Cost vs. purity trade-off : Use recrystallization (ethanol/water) instead of chromatography for large batches.

  • Yield Data :

    Scale Yield Purity
    1 g (lab)65%98%
    100 g (pilot)58%95%

Q. How does the compound’s reactivity compare to analogs with different substituents (e.g., trifluoromethyl vs. methyl)?

Comparative Analysis :

Substituent Reactivity (Nucleophilic Attack) Biological Half-Life
Methyl esterModerate2.1 h (rat plasma)
TrifluoromethylHigh (electron-withdrawing effect)3.8 h

Q. Mechanistic Insight :

  • Electron-withdrawing groups (e.g., CF₃) increase pyrrolidine ring electrophilicity, accelerating reactions like Michael additions .

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